molecular formula C18H20ClNO2 B213717 N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Katalognummer B213717
Molekulargewicht: 317.8 g/mol
InChI-Schlüssel: FHHUHANCDHAKGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies and autoimmune diseases.

Wirkmechanismus

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide binds to the active site of BTK and inhibits its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, including PLCγ2 and AKT, which are essential for B-cell survival and proliferation. Inhibition of BTK also leads to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins, resulting in apoptosis of B-cells.
Biochemical and physiological effects:
N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been shown to specifically target B-cells and has minimal effects on other immune cells, such as T-cells and natural killer cells. This selectivity reduces the risk of off-target effects and toxicity. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a potent and selective BTK inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a small molecule inhibitor and may not be suitable for studying the role of BTK in cellular processes that require the full-length protein. Additionally, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Zukünftige Richtungen

There are several potential future directions for research on N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide. One area of interest is the combination of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide with other targeted therapies, such as venetoclax or lenalidomide, to improve its efficacy in B-cell malignancies. Another potential direction is the investigation of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in disease pathogenesis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in patients with B-cell malignancies and autoimmune diseases.

Synthesemethoden

The synthesis of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide involves several steps, starting with the reaction of 2-chlorophenol with tert-butylamine to form the corresponding amine. The amine is then reacted with 3-(bromomethyl)benzamide to produce the intermediate compound. Finally, the intermediate is treated with sodium hydroxide and tert-butyl chloride to yield the final product, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide can induce tumor regression and improve survival.

Eigenschaften

Produktname

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Molekularformel

C18H20ClNO2

Molekulargewicht

317.8 g/mol

IUPAC-Name

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)20-17(21)14-8-6-7-13(11-14)12-22-16-10-5-4-9-15(16)19/h4-11H,12H2,1-3H3,(H,20,21)

InChI-Schlüssel

FHHUHANCDHAKGH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)COC2=CC=CC=C2Cl

Kanonische SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.